Cas no 64987-05-9 (Ethyl 2-(2-formylaminothiazol-4-yl) acetate)
Ethyl 2-(2-formylaminothiazol-4-yl) acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(2-formamidothiazol-4-yl)acetate
- Ethyl 2-(2-formylaminothiazol-4-yl) acetate
- EFTA
- ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate
- ETHYL 2-(2-FORMYLAMINOTHIAZOL-4-YL) ACETATE (EFTA)
- ethyl 2-(formylamino)-4-thiazoleacetate
- AS-10838
- Ethyl2-(2-formamidothiazol-4-yl)acetate
- ethyl 2-(2-formylimino-2,3-dihydro-1,3-thiazol-4-yl)acetate
- SCHEMBL676084
- Ethyl 2-(2-formylaminothiazol-4-yl)acetate
- ethyl [2-(N-formylamino)thiazol-4-yl]acetate
- W-104809
- FT-0640982
- ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)acetate
- EINECS 265-300-8
- MFCD00010411
- ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate
- NS00035768
- ethyl [2-(formylamino)-1,3-thiazol-4-yl]acetate
- ethyl 2-(2-formamidothiazol-4-yl)acetate;Ethyl 2-(2-formylaminothiazol-4-yl) acetate
- AKOS009157091
- DTXSID70215306
- EFTA:Ethyl 2-(2-formylaminothiazol-4-yl) acetate
- AC-5555
- (2-FORMYLAMINO-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER
- Ethyl 2-formamidothiazol-4-acetate
- UAGSMUJDTUOTFP-UHFFFAOYSA-N
- 64987-05-9
- SCHEMBL11009103
- ethyl[2-(N-formylamino)thiazol-4-yl]acetate
- A834929
- 4-Thiazoleacetic acid, 2-(formylamino)-, ethyl ester
- DB-054751
-
- MDL: MFCD00010411
- Inchi: 1S/C8H10N2O3S/c1-2-13-7(12)3-6-4-14-8(10-6)9-5-11/h4-5H,2-3H2,1H3,(H,9,10,11)
- InChI Key: UAGSMUJDTUOTFP-UHFFFAOYSA-N
- SMILES: S1C(NC=O)=NC(=C1)CC(=O)OCC
Computed Properties
- Exact Mass: 214.04100
- Monoisotopic Mass: 214.041213
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.5
- XLogP3: 0.7
Experimental Properties
- Density: 1.4
- Melting Point: 130-132°C
- Boiling Point: 341.4±34.0 °C at 760 mmHg
- Flash Point: 160.3°C
- Refractive Index: 1.58
- PSA: 96.53000
- LogP: 1.52590
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Ethyl 2-(2-formylaminothiazol-4-yl) acetate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
Ethyl 2-(2-formylaminothiazol-4-yl) acetate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 2-(2-formylaminothiazol-4-yl) acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E702948-100mg |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E702948-250mg |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E702948-500mg |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E702948-1g |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 1g |
$ 80.00 | 2022-06-05 | ||
| Chemenu | CM190050-100g |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 97% | 100g |
$359 | 2021-08-05 | |
| abcr | AB336136-100 mg |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 100mg |
€110.40 | 2023-04-26 | ||
| abcr | AB336136-1 g |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 1g |
€207.60 | 2023-04-26 | ||
| abcr | AB336136-5 g |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 5g |
€541.30 | 2023-04-26 | ||
| Chemenu | CM190050-25g |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 97% | 25g |
$175 | 2023-01-07 | |
| abcr | AB336136-100mg |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate; . |
64987-05-9 | 100mg |
€109.10 | 2025-04-17 |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate Suppliers
Ethyl 2-(2-formylaminothiazol-4-yl) acetate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Ethyl 2-(2-formylaminothiazol-4-yl) acetate
Ethyl 2-(2-formylaminothiazol-4-yl) acetate: A Comprehensive Overview
Ethyl 2-(2-formylaminothiazol-4-yl) acetate, also known by its CAS number 64987-05-9, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes an ethyl ester group and a formylaminothiazole moiety. The combination of these functional groups makes it a versatile molecule with potential applications in various chemical and pharmaceutical industries.
The molecular structure of Ethyl 2-(2-formylaminothiazol-4-yl) acetate is notable for its thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This ring system is known for its stability and reactivity, making it a valuable component in the synthesis of various bioactive compounds. The formylamino group attached to the thiazole ring further enhances the compound's reactivity, enabling it to participate in a wide range of chemical reactions.
Recent studies have highlighted the potential of Ethyl 2-(2-formylaminothiazol-4-yl) acetate as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of antitumor agents, where the thiazole ring plays a crucial role in binding to specific protein targets. Additionally, this compound has shown promise in the synthesis of antiviral and antibacterial agents, underscoring its versatility in medicinal chemistry.
The synthesis of Ethyl 2-(2-formylaminothiazol-4-yl) acetate typically involves multi-step reactions, including nucleophilic substitution and condensation processes. These reactions are optimized to ensure high yields and purity, which are critical for its application in downstream processes. The compound's stability under various reaction conditions further contributes to its utility in organic synthesis.
In terms of physical properties, Ethyl 2-(2-formylaminothiazol-4-yl) acetate exhibits a melting point of approximately 110°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol makes it suitable for use in various laboratory settings. The compound's spectral data, including UV-vis and NMR spectra, have been well-documented, providing valuable insights into its structural integrity and reactivity.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of Ethyl 2-(2-formylaminothiazol-4-yl) acetate with greater accuracy. Molecular docking studies have revealed potential interactions with key enzymes involved in cancer progression, suggesting its role as a lead compound for drug discovery. Furthermore, quantum chemical calculations have provided insights into the electronic properties of this compound, enhancing our understanding of its reactivity and stability.
The application of Ethyl 2-(2-formylaminothiazol-4-yl) acetate extends beyond medicinal chemistry. It has been utilized as a building block in the synthesis of advanced materials, including polymers and coordination complexes. Its ability to form stable complexes with metal ions has opened new avenues for research in materials science.
In conclusion, Ethyl 2-(2-formylethanilothiazolium), with its unique structure and versatile properties, continues to be a focal point in chemical research. Its role as an intermediate in drug discovery and material synthesis underscores its importance in modern chemistry. As research progresses, new applications for this compound are likely to emerge, further solidifying its position as a valuable tool in scientific exploration.
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